molecular formula C10H17NOS B14252912 Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester CAS No. 255851-54-8

Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester

Cat. No.: B14252912
CAS No.: 255851-54-8
M. Wt: 199.32 g/mol
InChI Key: RPNIZCVEUGCSEJ-SECBINFHSA-N
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Description

Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester is a chemical compound with a unique structure that combines a carbamothioic acid moiety with a cyclohexenyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester typically involves the esterification of carbamothioic acid with a cyclohexenyl alcohol derivative. The reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common reagents used in this synthesis include sulfuric acid or sodium hydroxide as catalysts.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity starting materials and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carbamothioic acid, which can then interact with enzymes or other proteins. This interaction can lead to inhibition or modification of the target molecules, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Carbamothioic acid, bis(1-methylethyl)-, S-(2,3-dichloro-2-propenyl) ester
  • Carbamothioic acid, N,N-bis(1-methylethyl)-, S-(2,3-dichloro-2-propen-1-yl) ester

Uniqueness

Carbamothioic acid, (1-methylethyl)-, S-(1S)-2-cyclohexen-1-yl ester is unique due to its cyclohexenyl ester group, which imparts distinct chemical properties and reactivity compared to other carbamothioic acid derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

255851-54-8

Molecular Formula

C10H17NOS

Molecular Weight

199.32 g/mol

IUPAC Name

S-[(1S)-cyclohex-2-en-1-yl] N-propan-2-ylcarbamothioate

InChI

InChI=1S/C10H17NOS/c1-8(2)11-10(12)13-9-6-4-3-5-7-9/h4,6,8-9H,3,5,7H2,1-2H3,(H,11,12)/t9-/m1/s1

InChI Key

RPNIZCVEUGCSEJ-SECBINFHSA-N

Isomeric SMILES

CC(C)NC(=O)S[C@H]1CCCC=C1

Canonical SMILES

CC(C)NC(=O)SC1CCCC=C1

Origin of Product

United States

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